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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)piperazine

Cat. No.: B1371628 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-
Ethylphenyl)piperazine

Introduction
2-(4-Ethylphenyl)piperazine is a substituted piperazine derivative that has garnered interest

within medicinal chemistry and drug development. The piperazine ring is a common scaffold in

many approved pharmaceuticals, valued for its ability to improve the pharmacokinetic

properties of a molecule, such as solubility and oral bioavailability. The addition of the 4-

ethylphenyl group imparts specific lipophilic and aromatic characteristics that can influence a

compound's interaction with biological targets. Understanding the fundamental

physicochemical properties of this molecule is, therefore, a critical first step for any research

scientist or drug development professional aiming to utilize it as a building block or investigate

its potential as a bioactive agent.

This guide provides a comprehensive overview of the known physicochemical properties of 2-
(4-Ethylphenyl)piperazine, blending computational data with established experimental

principles. It is designed to serve as a foundational resource for researchers, offering not just

data, but also the context and methodologies required for its practical application and

verification.
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The unique properties of 2-(4-Ethylphenyl)piperazine are fundamentally derived from its

molecular structure. It consists of a central piperazine ring, which is a six-membered

heterocycle containing two nitrogen atoms at positions 1 and 4. Attached to one of the carbon

atoms (position 2) of this ring is a 4-ethylphenyl group.

Identifier Value Source

IUPAC Name 2-(4-ethylphenyl)piperazine [1]

CAS Number 910444-30-3 [1][2]

Molecular Formula C₁₂H₁₈N₂ [1][2]

Canonical SMILES
CCC1=CC=C(C=C1)C2CNCC

N2
[1]

InChI Key
XXPMLIBLWBCOEI-

UHFFFAOYSA-N
[1][2]

The presence of two secondary amine groups within the piperazine ring makes the molecule

basic and provides sites for hydrogen bonding, which is crucial for its solubility and interaction

with biological macromolecules. The ethylphenyl substituent introduces a significant non-polar,

aromatic region, which influences the molecule's lipophilicity and potential for π-π stacking

interactions. The molecule is chiral at the C2 position of the piperazine ring, meaning it can

exist as (R)- and (S)-enantiomers.[3]

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and

biological systems. They are paramount in drug development for predicting absorption,

distribution, metabolism, and excretion (ADME) profiles.

Molecular Weight and Mass
Molecular weight is a fundamental property influencing diffusion rates and the ability of a

molecule to cross biological membranes.
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Property Value Source

Molecular Weight 190.28 g/mol [1][3]

Monoisotopic Mass 190.146998583 Da [1]

Physical State and Appearance
While specific experimental data for 2-(4-Ethylphenyl)piperazine is not widely published,

related piperazine compounds are typically crystalline solids at room temperature.[4] The

parent compound, piperazine, is a white crystalline solid.[5]

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a

lipid-like environment over an aqueous one. This is a critical parameter for predicting

membrane permeability and oral absorption.

Property Value Method Source

XLogP3 1.5 Computed [1][3]

An XLogP3 value of 1.5 indicates that 2-(4-Ethylphenyl)piperazine has a moderate degree of

lipophilicity. This suggests a favorable balance between aqueous solubility and lipid membrane

permeability, a desirable characteristic for many drug candidates. The ethylphenyl group

contributes significantly to this lipophilicity compared to the more hydrophilic parent piperazine

ring.

Acidity/Basicity (pKa)
The pKa values of a molecule determine its ionization state at a given pH. The two nitrogen

atoms in the piperazine ring are basic and can be protonated. The pKa of the parent piperazine

molecule is approximately 9.8 for the first protonation and 5.6 for the second. The electron-

donating nature of the alkylphenyl substituent is not expected to dramatically alter these

values, but precise experimental determination is necessary for accurate formulation and

ADME modeling.
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Experimental data for the pKa of 2-(4-Ethylphenyl)piperazine is not readily available in public

databases. A standard method for its determination is provided in Section 3.

Solubility
Solubility in aqueous and organic media is crucial for formulation, delivery, and biological

testing. The parent piperazine molecule is freely soluble in water.[4][5] The introduction of the

4-ethylphenyl group will decrease aqueous solubility due to its hydrophobic nature.

Quantitative solubility data for 2-(4-Ethylphenyl)piperazine is not widely published. A standard

protocol for its determination is outlined in Section 3.

Boiling Point and Density
Physical properties such as boiling point and density are important for chemical synthesis,

purification, and handling.

Property Value Conditions Source

Boiling Point 324.9°C at 760 mmHg [2]

Density 0.973 g/cm³ - [2]

Note: These values are from a single commercial supplier and should be confirmed

experimentally for critical applications.

Hydrogen Bonding and Polarity
The capacity for hydrogen bonding is a key determinant of solubility and drug-receptor

interactions. The Topological Polar Surface Area (TPSA) is a useful metric for predicting

transport properties.
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Property Value Method Source

Hydrogen Bond Donor

Count
2 Computed [6]

Hydrogen Bond

Acceptor Count
2 Computed [1]

Topological Polar

Surface Area
24.1 Å² Computed [1]

A TPSA of 24.1 Å² is relatively low, which is generally associated with good cell membrane

permeability.

Experimental Determination of Key Properties
For researchers requiring precise, validated data, direct experimental measurement is

essential. The following section outlines standard, self-validating protocols for determining

critical physicochemical properties.

Determination of pKa via Potentiometric Titration
The pKa is determined by monitoring the pH of a solution of the compound as a titrant (e.g.,

HCl) is added. The inflection points in the resulting titration curve correspond to the pKa values.

Protocol:

Preparation: Accurately weigh approximately 10-20 mg of 2-(4-Ethylphenyl)piperazine and

dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small

amount of co-solvent like methanol if solubility is low.

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH

electrode and a magnetic stirrer.

Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a

burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are

the pH values at the half-equivalence points. The two basic nitrogens will likely yield two

equivalence points.
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Caption: Workflow for pKa determination by potentiometric titration.
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Determination of Aqueous Solubility via Shake-Flask
Method (OECD 105)
The shake-flask method is the gold standard for determining the water solubility of a

compound. It involves saturating water with the compound and then measuring its

concentration.

Protocol:

Preparation: Add an excess amount of 2-(4-Ethylphenyl)piperazine to a known volume of a

buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm

the time to reach equilibrium.

Phase Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved

solid from the saturated solution.

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV), as piperazine

derivatives can be analyzed this way.[7][8]

Validation: The process should be repeated at least in triplicate to ensure the result is

reproducible. The presence of solid compound at the end of the experiment validates that a

saturated solution was achieved.
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Caption: Workflow for solubility determination by the shake-flask method.

Conclusion
The physicochemical properties of 2-(4-Ethylphenyl)piperazine define its potential utility in

scientific research and drug development. Computational data provides a strong foundational

profile, suggesting moderate lipophilicity and good potential for membrane permeability.

However, for progression in a regulated environment, the experimental determination of key

values such as pKa and aqueous solubility is non-negotiable. The protocols outlined in this

guide represent standard, robust methods for obtaining these critical data points. A thorough
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understanding and accurate measurement of these properties are indispensable for unlocking

the full potential of this and related molecules in the pursuit of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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